molecular formula C14H14FN3O2 B15229149 6-Ethyl-2-(4-fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

6-Ethyl-2-(4-fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

Cat. No.: B15229149
M. Wt: 275.28 g/mol
InChI Key: ZXLYKKGHKJWLLT-UHFFFAOYSA-N
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Description

6-Ethyl-2-(4-fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is a heterocyclic compound that features both imidazole and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-2-(4-fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid typically involves the following steps:

    Formation of the Imidazole Ring: The initial step involves the cyclization of a suitable precursor to form the imidazole ring. This can be achieved through the reaction of an aldehyde with an amine in the presence of an acid catalyst.

    Formation of the Pyrazole Ring: The next step involves the formation of the pyrazole ring through the reaction of a hydrazine derivative with a β-diketone or an α,β-unsaturated carbonyl compound.

    Coupling of the Rings: The imidazole and pyrazole rings are then coupled together through a condensation reaction, often facilitated by a base such as potassium carbonate.

    Introduction of the Carboxylic Acid Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-2-(4-fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

6-Ethyl-2-(4-fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-Ethyl-2-(4-fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenyl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
  • 6-Ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
  • 6-Ethyl-2-(4-chlorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

Uniqueness

6-Ethyl-2-(4-fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is unique due to the presence of both the ethyl and fluorophenyl groups, which may confer specific biological activities and chemical reactivity not observed in similar compounds. The combination of these functional groups can enhance the compound’s ability to interact with molecular targets, potentially leading to more potent and selective biological effects.

Properties

Molecular Formula

C14H14FN3O2

Molecular Weight

275.28 g/mol

IUPAC Name

6-ethyl-2-(4-fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

InChI

InChI=1S/C14H14FN3O2/c1-2-10-12(14(19)20)13-16-11(7-18(13)17-10)8-3-5-9(15)6-4-8/h3-6,11,16H,2,7H2,1H3,(H,19,20)

InChI Key

ZXLYKKGHKJWLLT-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2CC(NC2=C1C(=O)O)C3=CC=C(C=C3)F

Origin of Product

United States

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